molecular formula C7H3N3S2 B013033 2,1,3-Benzothiadiazol-4-yl isothiocyanate CAS No. 109029-21-2

2,1,3-Benzothiadiazol-4-yl isothiocyanate

Cat. No. B013033
M. Wt: 193.3 g/mol
InChI Key: JMBKFBYZSWMIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiadiazole derivatives involves various strategies, including the implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its fluorinated derivatives as synthons for constructing alternating copolymers. These methods enable the production of high-performance optoelectronic semiconductors with applications in transistors, solar cells, and photodetectors (Chen et al., 2016). Additionally, electrochemical synthesis of polymers like poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) demonstrates the versatility of these compounds in creating materials with unique electrochemical and optical properties (Atwani et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives plays a crucial role in their photophysical properties and excited state dynamics. Studies have shown that the structure affects their behavior in different solvent polarities and their interactions in solid and liquid phases, impacting their applications in optoelectronic devices and materials science (Iagatti et al., 2017).

Chemical Reactions and Properties

Benzothiadiazole derivatives undergo various chemical reactions, including isomerization and cyclization, under different conditions. These reactions are critical for the synthesis of new compounds with potential applications in materials science and organic electronics. For example, Cu(i) catalyzed annulation of isothiocyanates with 2-iodo-sulfonamides leads to the synthesis of functionalized benzodithiazines and benzothiadiazinones, showcasing the chemical versatility of benzothiadiazole derivatives (Sandeep et al., 2019).

Physical Properties Analysis

The physical properties of benzothiadiazole derivatives, including solvato-, thermo-, and mechanochromism, are influenced by their molecular structure and the presence of intramolecular bonds. These properties are essential for the development of responsive materials that change color or properties in response to external stimuli, such as temperature, solvent, or mechanical forces (Shimogawa et al., 2017).

Chemical Properties Analysis

The chemical properties of benzothiadiazole derivatives, including their reactivity and the formation of new bonds through reactions like oxidative synthesis, are crucial for their application in synthesizing new materials and compounds. The metal-free synthesis of thiadiazoles from isothiocyanates, for example, highlights the potential of benzothiadiazole derivatives in organic synthesis and material science (Jatangi et al., 2018).

Scientific Research Applications

  • Synthesis of Novel Derivatives : It is used for synthesizing novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives (Farag, Dawood, & Kandeel, 1997).

  • Development in Light Technology : This compound is integral in developing photoluminescent compounds for organic light-emitting diodes, solar cells, and field-effect transistors (Zhang, Song, Qu, Qian, & Wong, 2020).

  • Metal Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles are applied in metal coordination chemistry and crystal engineering of organic solids (Bashirov et al., 2014).

  • Applications in Organic Electronics : It shows potential as a donor constituent in donor-acceptor type copolymers for organic electronics (Nielsen et al., 2011).

  • Electrochromic Applications : Poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) is a stable, low band gap electrochromic polymer with potential applications in NIR applications, storage devices, biosensors, and electrochromic devices (Atwani, Baristiran, Erden, & Sonmez, 2008).

  • Schistosomicidal Activity : Certain derivatives exhibit schistosomicidal activity similar to praziquantel, a common treatment for parasitic worm infections (Mahran, William, Ramzy, & Sembel, 2007).

  • Fluorescence Sensors : Benzothiadiazole-based compounds can detect Cu2+ and OH- ions by fluorescence quenching with high selectivity and sensitivity (Tian et al., 2019).

  • Two-Photon Fluorescence Imaging : Certain red fluorescent compounds based on 2,1,3-benzothiadiazole show potential application in two-photon fluorescence imaging due to large two-photon absorption cross-sections and high fluorescence quantum yields (Wang et al., 2012).

  • Photoluminescent Properties Modulation : The photoluminescence properties of 2,1,3-benzothiadiazoles can be effectively modulated by introducing suitable aryl groups on the unit (Idris et al., 2018).

properties

IUPAC Name

4-isothiocyanato-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S2/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKFBYZSWMIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379954
Record name 2,1,3-Benzothiadiazol-4-yl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazol-4-yl isothiocyanate

CAS RN

109029-21-2
Record name 2,1,3-Benzothiadiazol-4-yl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2,1,3-Benzothiadiazol-4-yl isothiocyanate

Citations

For This Compound
1
Citations
AB Hoeglund, HE Bostic, AL Howard… - Journal of medicinal …, 2010 - ACS Publications
Autotaxin (ATX, NPP2) has recently been shown to be the lysophospholipase D responsible for synthesis of the bioactive lipid lysophosphatidic acid (LPA). LPA has a well-established …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.